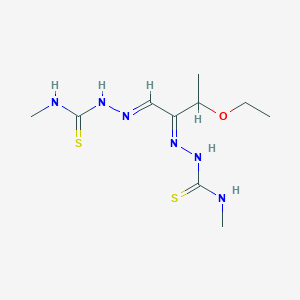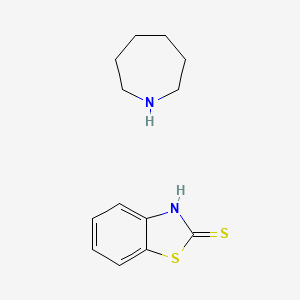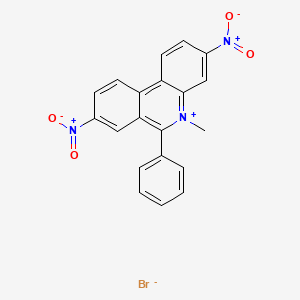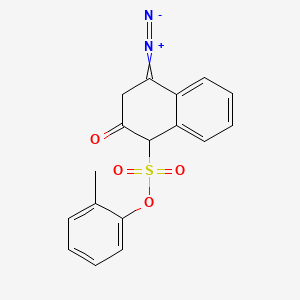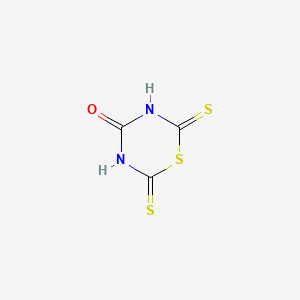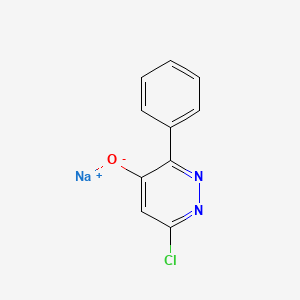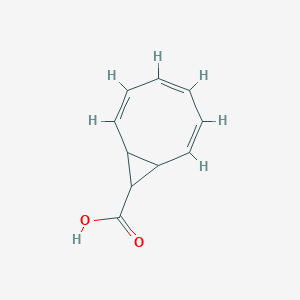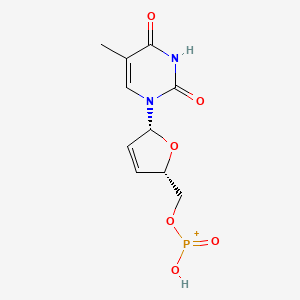
Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-(hydrogen phosphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen phosphonate) is a nucleoside analog known for its significant role in inhibiting the replication of certain viruses, including HIV. This compound is structurally similar to thymidine, a natural nucleoside found in DNA, but with modifications that enhance its antiviral properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen phosphonate) typically involves the selective removal of hydroxyl groups from thymidine, followed by the introduction of a phosphonate group at the 5’ position. The reaction conditions often require the use of strong acids or bases, along with protective groups to prevent unwanted reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of advanced purification techniques, such as chromatography, is common to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen phosphonate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phosphonate group, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can convert the double bonds in the molecule to single bonds, affecting its stability and function.
Substitution: Common in nucleoside analogs, substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or nucleophiles like amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate esters, while reduction could produce fully saturated nucleoside analogs.
Wissenschaftliche Forschungsanwendungen
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen phosphonate) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral drug, particularly against HIV.
Industry: Utilized in the production of diagnostic reagents and therapeutic agents.
Wirkmechanismus
The compound exerts its effects by mimicking natural nucleosides and incorporating into viral DNA during replication. This incorporation disrupts the normal function of viral DNA polymerase, leading to chain termination and inhibition of viral replication. The primary molecular targets are the viral reverse transcriptase and DNA polymerase enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stavudine (d4T): Another nucleoside analog with similar antiviral properties.
Zidovudine (AZT): A well-known antiretroviral drug used in the treatment of HIV.
Lamivudine (3TC): Another nucleoside analog with activity against HIV and hepatitis B virus.
Uniqueness
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen phosphonate) is unique due to its specific modifications that enhance its stability and antiviral activity. Unlike some other nucleoside analogs, it has a higher resistance to enzymatic degradation, making it more effective in inhibiting viral replication.
Eigenschaften
CAS-Nummer |
140132-35-0 |
|---|---|
Molekularformel |
C10H12N2O6P+ |
Molekulargewicht |
287.19 g/mol |
IUPAC-Name |
hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]-oxophosphanium |
InChI |
InChI=1S/C10H11N2O6P/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(18-8)5-17-19(15)16/h2-4,7-8H,5H2,1H3,(H-,11,13,14,15,16)/p+1/t7-,8+/m0/s1 |
InChI-Schlüssel |
KPFAHHDNLPCOCK-JGVFFNPUSA-O |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO[P+](=O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO[P+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




